5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound belonging to the pyrazoline family. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a pyrazoline ring substituted with bromophenyl and nitrophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, offering favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoline derivatives.
Scientific Research Applications
5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit acetylcholinesterase activity, leading to impaired nerve transmission . The compound’s nitro and bromophenyl groups play a crucial role in its biological activity, affecting cellular pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of bromophenyl and nitrophenyl groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C20H18BrN3O5 |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H18BrN3O5/c21-15-9-7-13(8-10-15)17-12-18(14-3-1-4-16(11-14)24(28)29)23(22-17)19(25)5-2-6-20(26)27/h1,3-4,7-11,18H,2,5-6,12H2,(H,26,27) |
InChI Key |
WOIWWAABWKWSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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